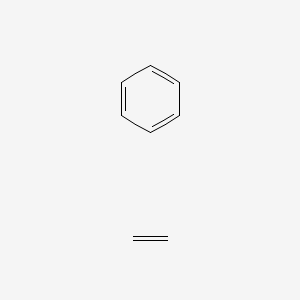

Benzene.ethylene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

264146-42-1 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

benzene;ethene |

InChI |

InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2 |

InChI Key |

SYWDWCWQXBUCOP-UHFFFAOYSA-N |

Canonical SMILES |

C=C.C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Benzene with Ethylene

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation of benzene with ethylene to produce ethylbenzene is a cornerstone of industrial organic synthesis, serving as the primary route to this crucial precursor for styrene production. This guide provides a comprehensive technical overview of the reaction mechanism, experimental considerations, and quantitative data relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Core Reaction Mechanism

The Friedel-Crafts alkylation of benzene with ethylene is an electrophilic aromatic substitution reaction. The mechanism proceeds through several key steps, initiated by the activation of ethylene to form an electrophile that can be attacked by the nucleophilic benzene ring.

Electrophile Generation

Unlike traditional Friedel-Crafts alkylations that utilize alkyl halides, the activation of an alkene like ethylene requires a strong acid catalyst.

-

With Lewis Acid Catalysts (e.g., AlCl₃): In the presence of a Lewis acid such as aluminum chloride, a co-catalyst or promoter like hydrogen chloride (HCl) or chloroethane is typically required.[1][2] The promoter reacts with the Lewis acid to form a complex that protonates ethylene, generating the ethyl carbocation as the active electrophile.

Step 1: Formation of the Protonating Agent HCl + AlCl₃ ⇌ H⁺[AlCl₄]⁻

Step 2: Protonation of Ethylene CH₂=CH₂ + H⁺[AlCl₄]⁻ → CH₃-CH₂⁺[AlCl₄]⁻

-

With Solid Acid Catalysts (e.g., Zeolites): Zeolites possess Brønsted acid sites within their porous structure. These sites can directly protonate ethylene to form the ethyl carbocation.

Electrophilic Attack and Rearomatization

Step 3: Electrophilic Attack. The pi electrons of the benzene ring act as a nucleophile, attacking the ethyl carbocation. This forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

Step 4: Deprotonation. A weak base, such as the [AlCl₄]⁻ complex or a water molecule within the zeolite pores, removes a proton from the carbon atom bearing the ethyl group. This step restores the aromaticity of the ring, yielding ethylbenzene and regenerating the catalyst.

The following diagram illustrates the reaction mechanism using an aluminum chloride catalyst.

Caption: Mechanism of Friedel-Crafts Alkylation of Benzene with Ethylene.

Quantitative Data

The efficiency and selectivity of the Friedel-Crafts alkylation of benzene with ethylene are highly dependent on the catalyst and reaction conditions. The following table summarizes key quantitative data from various studies.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Benzene:Ethylene Molar Ratio | Ethylene Conversion (%) | Ethylbenzene Selectivity (%) | Key Byproducts | Reference |

| AlCl₃/HCl (Liquid Phase) | 95 - 130 | Liquid Phase Pressure | 2-2.5 : 1 | High | ~90 | Diethylbenzenes, Polyethylbenzenes, Butylbenzenes | [3] |

| Zeolite (Vapor Phase) | 400 - 450 | 2 - 3 | High | >99 | High | Diethylbenzenes, Xylenes | [4] |

| Zeolite Y (Liquid Phase) | 220 - 255 | 3.4 | 7.2 : 1 | ~100 | 92.0 | Polyethylbenzenes | [5] |

| BXE ALKCAT Zeolite | 450 | Atmospheric | 1 : 1 | High | 85.5 | Diethylbenzene isomers | [4] |

| BXE ALKCAT Zeolite | 300 | Atmospheric | 1 : 1 | Lower | 73.0 | Diethylbenzene isomers | [4] |

Experimental Protocols

While the industrial production of ethylbenzene is a continuous process, the principles can be adapted for a laboratory-scale batch synthesis. Below are representative protocols for both Lewis acid and solid acid-catalyzed reactions.

Protocol 1: Alkylation using Aluminum Chloride (Liquid Phase)

This protocol is based on the principles of classical Friedel-Crafts alkylation.

Materials:

-

Benzene (anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ethylene gas

-

Dry Hydrogen Chloride (HCl) gas (or a promoter like chloroethane)

-

Anhydrous diethyl ether (for workup)

-

10% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a trap.

Procedure:

-

Setup: Assemble the reaction apparatus and ensure it is completely dry by flame-drying under a stream of inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the three-necked flask, add anhydrous benzene and anhydrous aluminum chloride under an inert atmosphere. The molar ratio of benzene to AlCl₃ should be carefully controlled. A large excess of benzene is used to minimize polyalkylation.

-

Initiation: Begin stirring the mixture and gently heat it to the desired reaction temperature (typically around 80-100°C).

-

Addition of Reactants: Introduce a slow stream of dry ethylene gas through the gas inlet tube. Simultaneously, introduce a slow stream of dry HCl gas as a promoter. The flow rates should be monitored to control the reaction rate.

-

Reaction: Maintain the reaction temperature and continue the addition of ethylene and HCl for the desired reaction time (e.g., 2-4 hours). The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots.

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and cautiously add crushed ice to the reaction mixture to decompose the aluminum chloride complex. This is a highly exothermic process and should be performed with care in a fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Add cold 10% HCl solution and shake. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the excess benzene by distillation. The resulting crude product can be further purified by fractional distillation to isolate ethylbenzene from higher-boiling polyalkylated products.

Protocol 2: Alkylation using a Zeolite Catalyst (Vapor Phase)

This protocol describes a continuous flow reaction typical for solid acid catalysis.

Materials:

-

Benzene

-

Ethylene gas

-

Zeolite catalyst (e.g., ZSM-5)

-

Inert gas (e.g., nitrogen or helium)

-

Fixed-bed reactor tube (e.g., quartz or stainless steel)

-

Tube furnace

-

Gas flow controllers

-

Condenser and collection flask

Procedure:

-

Catalyst Preparation: Pack a fixed-bed reactor with the zeolite catalyst.

-

Activation: Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water.

-

Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 250-450°C).

-

Reactant Feed: Introduce a precisely metered flow of ethylene gas and a carrier gas (inert gas) into the reactor. Simultaneously, introduce a controlled flow of benzene into a vaporizer, and then feed the benzene vapor into the reactor. The molar ratio of benzene to ethylene is a critical parameter.

-

Reaction: The gaseous reactants pass through the heated catalyst bed where the alkylation reaction occurs.

-

Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the products (ethylbenzene, unreacted benzene, and byproducts). The liquid products are collected in a cooled trap. Non-condensable gases are vented.

-

Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene and other products.

Limitations and Side Reactions

The Friedel-Crafts alkylation of benzene has several inherent limitations:

-

Polyalkylation: The ethyl group is an activating group, making the product (ethylbenzene) more nucleophilic than the starting material (benzene). This can lead to further alkylation to form diethylbenzenes and other polyethylbenzenes.[6] Using a large excess of benzene helps to minimize this side reaction.

-

Catalyst Deactivation: In zeolite-catalyzed processes, coke formation on the catalyst surface can lead to deactivation over time. The catalyst then requires regeneration.

-

Byproduct Formation: Besides polyalkylation, other side reactions can occur, such as the oligomerization of ethylene, leading to the formation of butylbenzenes and other heavier aromatic compounds.[3]

Conclusion

The Friedel-Crafts alkylation of benzene with ethylene remains a vital industrial process. A thorough understanding of the reaction mechanism, the influence of catalysts and reaction conditions on yield and selectivity, and the associated experimental protocols is essential for researchers and professionals seeking to optimize this reaction or apply its principles to the synthesis of other alkylated aromatic compounds. The ongoing development of more selective and robust catalysts, particularly solid acids like zeolites, continues to drive innovation in this field.

References

An In-depth Technical Guide to the Thermodynamics and Kinetics of the Benzene-Ethylene Alkylation Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the synthesis of ethylbenzene through the alkylation of benzene with ethylene. The following sections detail the thermodynamic favorability and kinetic parameters of this crucial industrial reaction, offering insights for process optimization and catalyst development.

Reaction Thermodynamics

The alkylation of benzene with ethylene to produce ethylbenzene is an exothermic reaction, which means it releases heat.[1][2] The thermodynamic feasibility of this and associated side reactions is confirmed by a negative change in Gibbs free energy (ΔG) under typical reaction conditions.[1]

Key thermodynamic parameters for the primary and subsequent reactions in the ethylbenzene synthesis process are summarized below.

Table 1: Thermodynamic Data for Ethylbenzene Synthesis Reactions

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Temperature (K) | Pressure (MPa) | Catalyst | Source |

| Benzene + Ethylene → Ethylbenzene | -117.9 | -43.4 | 510 | 3.4 | Zeolite | [1][3] |

| Benzene + Ethylene → Ethylbenzene | -113 | - | - | - | - | [1][3] |

| Ethylbenzene + Ethylene → Diethylbenzene | - | - | - | - | - | |

| Diethylbenzene + Benzene → 2 Ethylbenzene | - | - | - | - | - |

Note: A comprehensive table of thermodynamic properties for ethylbenzene, including enthalpy and entropy of the solid and liquid phases from 0 to 300 K, is available in the NIST Technical Series Publications.[4]

The negative enthalpy change (ΔH) indicates that the reaction is exothermic, favoring lower temperatures to shift the equilibrium towards the products. However, kinetic considerations often necessitate higher temperatures to achieve a desirable reaction rate.

Reaction Kinetics

The kinetics of benzene alkylation with ethylene are influenced by several factors, including temperature, pressure, catalyst type, and the molar ratio of reactants. The reaction is typically carried out in either the liquid or gas phase, with different kinetic models applying to each.

2.1. Catalysts and Reaction Mechanisms

The industrial production of ethylbenzene predominantly utilizes two main types of catalysts:

-

Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are used in Friedel-Crafts alkylation.[5][6][7] The mechanism involves the formation of a strong electrophile (a carbocation) that then attacks the benzene ring.[6][8]

-

Zeolites: These solid acid catalysts (e.g., ZSM-5, Y-type, BEA, MWW) have largely replaced Lewis acids in modern processes due to their lower corrosivity, easier separation, and higher selectivity.[1][5][9][10][11] The reaction over zeolites also proceeds via a carbenium ion mechanism.[9]

The overall reaction mechanism involves the electrophilic substitution of a hydrogen atom on the benzene ring with an ethyl group from ethylene.

2.2. Kinetic Parameters

The following table summarizes key kinetic data for the alkylation of benzene with ethylene under various conditions.

Table 2: Kinetic Parameters for Benzene-Ethylene Alkylation

| Catalyst | Phase | Temperature (K) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Source |

| Zeolite | Liquid | 220 - 255 °C | 78.5 | - | [1][3] |

| Not Specified | Liquid | 346 - 353 | 135.5 (to Ethylbenzene) | - | [12] |

| Not Specified | Liquid | 346 - 353 | 131.9 (to Diethylbenzene) | - | [12] |

| ZSM-5 | Gas | 628 - 713 | - | - | [9] |

| AB-97 Zeolite | Vapor | 653 - 723 | - | - | [5] |

| [bmim]Cl/FeCl₃ Ionic Liquid | Liquid | 363 | - | - | [9] |

Note: The reaction rate is influenced by the partial pressures of benzene and ethylene.[5]

Experimental Protocols

Detailed experimental investigation of the benzene-ethylene reaction kinetics is crucial for catalyst development and process optimization. Below is a generalized protocol based on common laboratory and industrial practices.

3.1. Materials and Equipment

-

Reactants: High-purity benzene and ethylene.

-

Catalyst: Zeolite (e.g., ZSM-5, β-zeolite) or Lewis acid (e.g., AlCl₃).

-

Reactor: Fixed-bed down-pass flow reactor for gas-phase reactions or a continuously stirred tank reactor (CSTR) for liquid-phase reactions.[13][14]

-

Analytical Equipment: Gas chromatograph (GC) for product analysis.[12][13]

3.2. General Procedure for Gas-Phase Alkylation

-

Catalyst Preparation and Loading: The chosen zeolite catalyst is loaded into the fixed-bed reactor.

-

System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 300-450 °C) and pressurized to the target pressure.[13]

-

Reactant Feed: Benzene and ethylene are introduced into the reactor at a specific molar ratio (e.g., 1:1 to 6:1).[13] The flow rate of benzene can be controlled using a syringe pump.[13]

-

Product Collection: The reaction products are collected in a cooled condenser at the reactor outlet.[13]

-

Analysis: The collected product mixture is analyzed using a gas chromatograph to determine the conversion of benzene and the selectivity towards ethylbenzene and other byproducts like diethylbenzene.[13]

3.3. General Procedure for Liquid-Phase Alkylation

-

Reactor Setup: A CSTR is charged with benzene and the catalyst.

-

Reaction Conditions: The reactor is brought to the desired temperature (e.g., 333-353 K) and pressure.[12]

-

Ethylene Feed: Gaseous ethylene is bubbled through the liquid reaction mixture.

-

Sampling: Samples of the liquid phase are taken at regular intervals.

-

Sample Preparation: The samples are dried (e.g., with calcium chloride) before analysis.[12]

-

Analysis: The composition of the samples is determined by gas-liquid chromatography to monitor the progress of the reaction.[12]

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the electrophilic substitution mechanism for the alkylation of benzene with ethylene catalyzed by a Lewis acid.

Caption: Friedel-Crafts alkylation of benzene with ethylene.

4.2. Experimental Workflow

The diagram below outlines a general workflow for studying the kinetics of the benzene-ethylene alkylation reaction.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. cbe.statler.wvu.edu [cbe.statler.wvu.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. d-nb.info [d-nb.info]

- 14. m.youtube.com [m.youtube.com]

Theoretical Underpinnings of Benzene Ethylation over Zeolite Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethylation of benzene to produce ethylbenzene is a cornerstone of the chemical industry, serving as a primary precursor in the synthesis of styrene and, subsequently, a vast array of polymers and plastics. Zeolites, with their well-defined microporous structures and tunable acidity, have emerged as highly efficient and selective catalysts for this crucial alkylation reaction, supplanting traditional, more corrosive, and environmentally challenging liquid acid catalysts.[1][2][3] A deep understanding of the reaction mechanisms at a molecular level is paramount for the rational design of improved zeolite catalysts with enhanced activity, selectivity, and longevity. This technical guide delves into the theoretical studies that have illuminated the intricate pathways of benzene ethylation over zeolites, providing a comprehensive overview of the computational methodologies, key findings, and mechanistic insights that are shaping the future of catalyst development in this field.

Reaction Mechanisms: A Tale of Two Pathways

Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio molecular dynamics simulations, have established two principal mechanistic pathways for benzene ethylation over Brønsted acid sites within zeolites: the stepwise mechanism and the concerted mechanism .[4][5][6] The prevailing pathway is influenced by factors such as the zeolite topology, acid site strength, and reaction conditions.[7]

The Stepwise Mechanism

The stepwise mechanism involves the initial activation of the ethylating agent (ethene or ethanol) by the proton of the Brønsted acid site to form a surface ethoxide species (SES).[4][5] This intermediate then reacts with a benzene molecule, leading to the formation of a Wheland-type intermediate (an arenium ion), which subsequently deprotonates to yield ethylbenzene and regenerate the catalytic site.[4][5]

The Concerted Mechanism

In the concerted mechanism, the activation of the ethylating agent and the subsequent electrophilic attack on the benzene ring occur simultaneously in a single transition state.[4][5][6] This pathway avoids the formation of a distinct surface ethoxide intermediate. Studies have shown that both mechanisms can be active under reaction conditions, with the Wheland intermediate appearing as a shallow minimum on the free energy surface.[4][5]

The following diagram illustrates the key steps in both the stepwise and concerted mechanisms for benzene ethylation with ethene.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. matec-conferences.org [matec-conferences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic Characterization of Zeolite-Catalyzed Aromatic Electrophilic Substitution at Realistic Operating Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise or Concerted Mechanisms of Benzene Ethylation Catalyzed by Zeolites? Theoretical Analysis of Reaction Pathways - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

Computational Modeling of Benzene Alkylation with Ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of benzene with ethylene to produce ethylbenzene is a cornerstone of the petrochemical industry, serving as a primary precursor to styrene and, subsequently, a vast array of polymers and plastics. The optimization of this process, in terms of yield, selectivity, and energy efficiency, is of paramount importance. Computational modeling has emerged as a powerful tool for elucidating reaction mechanisms, predicting catalyst performance, and optimizing reactor design, thereby accelerating the development of more efficient and sustainable alkylation technologies.

This technical guide provides an in-depth overview of the computational modeling techniques applied to the study of benzene alkylation with ethylene. It covers the fundamental reaction mechanisms over various catalysts, details of experimental protocols for kinetic studies, and a comprehensive summary of quantitative data. Furthermore, it delves into the methodologies of key computational approaches, namely Density Functional Theory (DFT) and Computational Fluid Dynamics (CFD), and illustrates the logical workflows and reaction pathways through detailed diagrams.

Reaction Mechanisms

The mechanism of benzene alkylation with ethylene is highly dependent on the catalyst employed. The most common catalysts fall into two main categories: zeolites (solid acids) and Lewis acids like aluminum chloride (AlCl₃).

Zeolite-Catalyzed Alkylation

Over solid acid catalysts such as H-ZSM-5 or β-zeolite, the reaction is a classic example of electrophilic aromatic substitution.[1] There is a consensus that two primary pathways are possible: a stepwise mechanism and a concerted mechanism.[1]

-

Stepwise Mechanism: This pathway involves the initial formation of a surface ethoxide species by the chemisorption of ethylene onto a Brønsted acid site on the zeolite.[1] This is followed by the electrophilic attack of a benzene molecule on the activated ethylene, leading to the formation of a Wheland intermediate, which then deprotonates to yield ethylbenzene.[1]

-

Concerted Mechanism: In this pathway, the protonation of ethylene and the formation of the C-C bond with benzene occur simultaneously.[2]

The following diagram illustrates the key steps in the zeolite-catalyzed reaction mechanism.

Aluminum Chloride (AlCl₃) Catalyzed Alkylation (Friedel-Crafts Alkylation)

In the presence of a Lewis acid catalyst like AlCl₃, the reaction proceeds via a Friedel-Crafts alkylation mechanism. The primary role of the catalyst is to generate a carbocation electrophile. The mechanism involves the following key steps:

-

Formation of the Electrophile: Ethylene reacts with a proton source (often trace amounts of water or HCl) activated by AlCl₃ to form an ethyl carbocation.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the ethyl carbocation, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the ethyl group, restoring the aromaticity of the ring and regenerating the catalyst.

The following diagram outlines the Friedel-Crafts alkylation pathway.

Experimental Protocols

Detailed experimental studies are crucial for obtaining the kinetic data necessary to develop and validate computational models. A typical experimental protocol for studying the kinetics of benzene alkylation with ethylene in a fixed-bed reactor is outlined below.

Catalyst Preparation and Characterization

-

Catalyst Synthesis/Modification: Zeolite catalysts (e.g., H-ZSM-5) are either synthesized or obtained commercially. They may undergo ion exchange to ensure they are in the protonated form.

-

Catalyst Pelletization: The zeolite powder is pressed into pellets, crushed, and sieved to obtain a uniform particle size (e.g., 0.2-0.4 mm) to minimize pressure drop and ensure uniform flow in the reactor.

-

Catalyst Characterization: The catalyst is characterized using techniques such as X-ray diffraction (XRD) to confirm crystal structure, N₂ adsorption-desorption to determine surface area and pore size distribution, and ammonia temperature-programmed desorption (NH₃-TPD) to quantify acid site density.

Experimental Setup and Procedure

-

Reactor Setup: A fixed-bed reactor, typically made of stainless steel, is used. The catalyst is packed in the reactor, supported by quartz wool. A thermocouple is placed in the center of the catalyst bed to monitor the reaction temperature.

-

Catalyst Activation: The catalyst is activated in situ by heating under a flow of an inert gas (e.g., nitrogen or helium) to a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and impurities.

-

Reaction Execution:

-

The reactor is brought to the desired reaction temperature and pressure.

-

Benzene is introduced into the system via a high-performance liquid chromatography (HPLC) pump. It is vaporized before entering the reactor.

-

Ethylene gas flow is controlled using a mass flow controller.

-

The molar ratio of benzene to ethylene is a critical parameter and is carefully controlled; a large excess of benzene is often used to minimize polyalkylation.[3]

-

The weight hourly space velocity (WHSV), defined as the mass flow rate of the feed per unit mass of the catalyst, is also a key parameter.

-

-

Product Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The products are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of reactants and the selectivity to various products (ethylbenzene, diethylbenzenes, etc.).

Data Presentation

The following tables summarize key quantitative data obtained from various experimental and computational studies on benzene alkylation with ethylene.

Table 1: Activation Energies for Benzene Alkylation with Ethylene over Different Catalysts

| Catalyst | Reaction Phase | Activation Energy (kJ/mol) | Reference |

| USY-2 Zeolite | Gas | Not specified, but E₂ > E₃ > E₄ > E₁ | [4] |

| Ce-exchanged NaX Zeolite | Gas | ~56 | [4] |

| AlCl₃-impregnated 13X Zeolite | Gas | ~60.03 | [4] |

| Zeolite Catalyst | Liquid | 47.03 (for diethylbenzene formation) | [5] |

| Non-catalytic | Not specified | 78.5 | [5] |

Table 2: Enthalpy of Reaction for Benzene Alkylation with Ethylene

| Computational Method | Enthalpy of Reaction (kJ/mol) | Reference |

| Quantum-chemical methods | -117.9 | [5] |

| Literature data | -113 | [5] |

Computational Modeling Methodologies

Computational modeling of benzene alkylation can be broadly divided into two scales: the molecular level, using quantum mechanics (QM) methods like DFT, and the reactor level, using CFD.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzene alkylation, it is employed to:

-

Elucidate the elementary steps of the reaction mechanism.

-

Determine the structures of reactants, intermediates, transition states, and products.

-

Calculate the activation energies and reaction energies for each elementary step.

Typical DFT Protocol:

-

Model Construction: A representative model of the catalyst's active site is constructed. For zeolites, this is often a cluster model, which is a finite section of the zeolite framework terminated with hydrogen atoms.

-

Geometric Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find the minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Selection of Functionals and Basis Sets: The choice of the DFT functional and basis set is critical for obtaining accurate results. Common functionals for this type of reaction include B3LYP and PBE, often with dispersion corrections. Basis sets like 6-31G(d,p) or larger are typically used.

Computational Fluid Dynamics (CFD) Simulations

CFD is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. For benzene alkylation reactors, CFD is used to:

-

Model the flow distribution of reactants and products.

-

Analyze heat and mass transfer within the reactor.

-

Predict reactor performance, including conversion and selectivity.

-

Optimize reactor design and operating conditions.

Typical CFD Protocol:

-

Geometry and Mesh Generation: A 3D model of the reactor geometry is created. For a packed-bed reactor, the catalyst particles can be modeled explicitly (particle-resolved CFD) or as a porous medium. The geometry is then discretized into a computational mesh.

-

Model Selection:

-

Multiphase Model: As the reaction often involves both gas (ethylene) and liquid (benzene) phases, a multiphase model such as the Eulerian-Eulerian or Eulerian-Lagrangian model is chosen.

-

Turbulence Model: A suitable turbulence model (e.g., k-ε, k-ω) is selected to account for turbulent flow effects.

-

Reaction Kinetics: A kinetic model for the alkylation reaction (e.g., a Langmuir-Hinshelwood model) is incorporated into the CFD simulation.

-

-

Governing Equations: The CFD solver numerically solves the governing equations for the conservation of mass, momentum, energy, and chemical species.

-

Boundary Conditions: Appropriate boundary conditions are defined for the inlet (flow rates, temperature), outlet (pressure), and walls of the reactor.

-

Solution and Post-processing: The equations are solved iteratively until a converged solution is obtained. The results are then post-processed to visualize flow patterns, temperature profiles, and species concentration distributions.

Mandatory Visualizations

Integrated Computational and Experimental Workflow

The development of accurate computational models for benzene alkylation relies on a synergistic interplay between theoretical calculations and experimental validation. The following workflow diagram illustrates this integrated approach.

Conclusion

Computational modeling, encompassing both molecular-level DFT calculations and reactor-scale CFD simulations, provides an indispensable framework for advancing the understanding and optimization of benzene alkylation with ethylene. DFT studies offer fundamental insights into reaction mechanisms and catalyst behavior, guiding the rational design of new catalytic materials. CFD simulations, on the other hand, enable the design and optimization of efficient reactor systems, reducing the need for extensive and costly pilot-plant experiments. The continued integration of these computational tools with detailed experimental investigations will undoubtedly pave the way for more sustainable and economically viable ethylbenzene production technologies.

References

A Comprehensive Technical Guide to the Historical and Modern Synthesis of Ethylbenzene from Benzene and Ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylbenzene, a cornerstone of the petrochemical industry, serves as the primary precursor to styrene monomer, the building block for numerous polymers and plastics. The synthesis of ethylbenzene from the alkylation of benzene with ethylene has undergone a significant technological evolution, driven by the pursuit of higher efficiency, improved safety, and greater environmental sustainability. This in-depth technical guide provides a comprehensive overview of the historical development and current state-of-the-art in ethylbenzene production. It details the transition from corrosive liquid acid catalysts to highly selective and regenerable solid acid zeolite catalysts, covering vapor-phase, liquid-phase, and catalytic distillation processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental insights, comparative quantitative data, and a thorough understanding of the underlying chemical principles and process logistics.

Introduction: The Evolution of Ethylbenzene Synthesis

The commercial production of ethylbenzene via the Friedel-Crafts alkylation of benzene with ethylene has been a pivotal process in the chemical industry for over a century. Initially, the synthesis relied on homogeneous Lewis acid catalysts, most notably aluminum chloride (AlCl₃). While effective, these early processes were plagued by issues of corrosivity, catalyst disposal, and the formation of unwanted byproducts.[1][2]

The 1970s marked a paradigm shift with the introduction of solid acid catalysts, specifically zeolites, in a vapor-phase process.[3] This innovation, pioneered by Mobil/Badger, offered a non-corrosive alternative with improved selectivity and the potential for catalyst regeneration.[3][4] Subsequent developments in the 1980s and 1990s led to the commercialization of liquid-phase alkylation processes utilizing advanced zeolite catalysts, which offered milder operating conditions, higher product quality, and enhanced energy efficiency.[1][5] Today, zeolite-based technologies dominate the global production of ethylbenzene, with continuous innovation focused on catalyst design and process optimization.

Historical Perspective: The Aluminum Chloride Era

For several decades, liquid-phase alkylation using aluminum chloride as a catalyst was the dominant method for ethylbenzene production. This process, licensed by companies such as Dow, BASF, and Monsanto, involved the reaction of benzene and ethylene in the presence of an AlCl₃ catalyst complex, often with a promoter like ethyl chloride or hydrogen chloride.[2][6]

Monsanto Aluminum Chloride Process: A Representative Example

The Monsanto process represents an improved version of the traditional AlCl₃ technology, operating at higher temperatures to reduce catalyst consumption and improve selectivity.[6][7]

Experimental Protocol:

-

Catalyst System: Aluminum chloride (AlCl₃) with a promoter such as ethyl chloride.

-

Reaction Conditions:

-

Reactor: A stirred-tank reactor was commonly used.

-

Process Description: Dry benzene, ethylene, and the AlCl₃ catalyst complex are fed into the alkylation reactor. The reaction is highly exothermic, and temperature control is crucial. The reactor effluent is cooled and sent to a settling tank to separate the organic phase from the catalyst complex. The organic layer is then washed with water and a caustic solution to remove residual catalyst before being sent to the distillation section for product purification.[6][7]

Quantitative Data Summary: Aluminum Chloride Process

| Parameter | Value | Reference |

| Ethylbenzene Selectivity | ~99% | [7] |

| AlCl₃ Consumption | ~0.25 kg per 1000 kg of ethylbenzene | [7] |

The Zeolite Revolution: A Shift to Solid Acid Catalysts

The introduction of zeolite catalysts revolutionized ethylbenzene synthesis, addressing many of the drawbacks of the aluminum chloride process. Zeolites are crystalline aluminosilicates with a well-defined microporous structure, providing shape selectivity and strong Brønsted acid sites for catalysis.

Vapor-Phase Alkylation: The Mobil/Badger Process

The first major commercial success for zeolite-based ethylbenzene synthesis was the Mobil/Badger vapor-phase process, which utilized the ZSM-5 zeolite catalyst.[3][4] This process offered a non-corrosive environment and allowed for catalyst regeneration, significantly improving operational efficiency and environmental performance.

Experimental Protocol:

-

Catalyst: ZSM-5 zeolite.

-

Reaction Conditions:

-

Temperature: 350–450°C

-

Pressure: 1-3 MPa

-

-

Reactor: Multi-bed fixed-bed reactor.

-

Process Description: Preheated benzene and ethylene are fed into the fixed-bed reactor containing the ZSM-5 catalyst. The reaction occurs in the vapor phase. The reactor effluent is then sent to a series of distillation columns to separate unreacted benzene (which is recycled), the ethylbenzene product, and polyethylbenzenes (PEBs). The PEBs are sent to a separate transalkylation reactor to produce more ethylbenzene.[2]

Quantitative Data Summary: Mobil/Badger Vapor-Phase Process

| Parameter | Value | Reference |

| Benzene to Ethylene Molar Ratio | 8-16 | |

| Catalyst Regeneration Cycle | Approximately every 18-24 months |

Liquid-Phase Alkylation: Enhanced Efficiency and Purity

The development of new zeolite catalysts, such as MCM-22, Zeolite Y, and Zeolite Beta, enabled the transition to liquid-phase alkylation processes in the 1990s.[1][5] These processes operate at lower temperatures and higher pressures, leading to improved product quality, higher yields, and reduced energy consumption.

The EBMax℠ process, a liquid-phase technology, utilizes the MCM-22 family of zeolite catalysts.[5]

Experimental Protocol:

-

Catalyst: MCM-22 zeolite.

-

Reaction Conditions:

-

Temperature: Below the critical temperature of benzene (289°C).

-

Pressure: Around 4 MPa.

-

-

Reactor: Multi-stage fixed-bed reactor.

-

Process Description: Liquid benzene and ethylene are fed into the reactor. The exothermic heat of reaction is managed between the catalyst beds. The effluent is then purified through a series of distillation columns to separate and recycle unreacted benzene and PEBs.

Quantitative Data Summary: EBMax℠ Process

| Parameter | Value | Reference |

| Benzene to Ethylene Molar Ratio | As low as 1.6:1 | [8] |

| Ethylbenzene Purity | >99.97 wt% | [8] |

| Overall Yield | Nearly stoichiometric | [8] |

The EBOne™ process is another leading liquid-phase technology that employs proprietary zeolite catalysts, including Zeolite Y and Zeolite Beta.[9][10]

Experimental Protocol:

-

Catalyst: Proprietary zeolite catalysts (e.g., EBZ-500™).

-

Reaction Conditions:

-

Phase: Liquid.

-

Reactor: Fixed-bed.

-

-

Process Description: Similar to the EBMax℠ process, fresh and recycled benzene are reacted with ethylene in a fixed-bed reactor. The process includes a transalkylation step to convert PEBs to ethylbenzene. The catalyst is designed for long cycle lengths, typically 2-7 years, and is fully regenerable.[9]

Quantitative Data Summary: Lummus/UOP EBOne™ Process

| Parameter | Value | Reference |

| Ethylbenzene Purity | ≥99.9 wt% | [9] |

| Overall Yield | >99.7% | [9] |

| Xylene Formation | <10 ppm | [9] |

| Catalyst Cycle Length | 2-7 years | [9] |

The CDTECH EB® process utilizes catalytic distillation (CD), which combines reaction and distillation in a single unit. This technology is particularly adept at handling dilute ethylene feedstocks.[10]

Experimental Protocol:

-

Catalyst: Specially formulated zeolite catalyst packaged in a proprietary CD structure.

-

Reaction Conditions:

-

Phase: Mixed liquid-vapor within the distillation column.

-

-

Process Description: The alkylation reaction occurs in the catalytic distillation column. Benzene flows down the column while ethylene is introduced at the bottom. The heat of reaction is used to vaporize the liquid, driving the distillation. Unreacted components are continuously separated from the ethylbenzene product.

Quantitative Data Summary: CDTECH EB® Process

| Parameter | Value | Reference |

| Ethylene Feed Concentration | 10% to 100% | [11] |

| Ethylbenzene Purity | ≥99.9 wt% | [11] |

| Overall Yield | 99.7% | [11] |

| Catalyst Run Length | Up to 6 years | [11] |

Catalyst Synthesis and Characterization

The performance of zeolite catalysts is highly dependent on their synthesis and physicochemical properties.

ZSM-5 Synthesis

ZSM-5 is typically synthesized hydrothermally from a silica source, an alumina source, an alkali source (like sodium hydroxide), and a structure-directing agent (template), most commonly tetrapropylammonium (TPA) ions.[4][12]

Typical Synthesis Protocol:

-

Solution A (Aluminate solution): Dissolve an aluminum source (e.g., sodium aluminate or aluminum sulfate) and sodium hydroxide in deionized water.

-

Solution B (Silicate solution): Mix a silica source (e.g., colloidal silica, fumed silica, or sodium silicate) with a solution of the TPA template (e.g., tetrapropylammonium bromide or hydroxide).

-

Gel Formation: Slowly add the aluminate solution to the silicate solution with vigorous stirring to form a homogeneous gel.

-

Crystallization: Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at 150-200°C for 24-96 hours.

-

Product Recovery: Cool the autoclave, filter the solid product, wash with deionized water until the pH is neutral, and dry at 100-120°C.

-

Calcination: Calcine the dried zeolite in air at 500-550°C for 4-8 hours to remove the organic template and obtain the active catalyst.[13]

MCM-22 Synthesis

The synthesis of MCM-22 is also a hydrothermal process, often using hexamethyleneimine (HMI) as the structure-directing agent.[14]

Zeolite Y and Beta Synthesis

Zeolite Y is synthesized from silica and alumina sources in a highly alkaline environment.[8][15][16][17] Zeolite Beta synthesis often employs tetraethylammonium hydroxide (TEAOH) as the template.[18]

Analytical Methods for Process Monitoring

Accurate monitoring of the ethylbenzene synthesis process is crucial for optimizing performance and ensuring product quality. Gas chromatography (GC) is the primary analytical technique used for this purpose.[5]

-

Sample Preparation: Samples from the reactor effluent can be gaseous or liquid. Liquid samples are typically vaporized before injection into the GC.

-

Gas Chromatography (GC): A capillary column with a non-polar stationary phase is commonly used to separate the components of the reaction mixture, including benzene, ethylene, ethylbenzene, diethylbenzenes, and other byproducts.

-

Detection: A Flame Ionization Detector (FID) is typically used for the quantification of hydrocarbons due to its high sensitivity. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of components.

Process Flow Diagrams

The following diagrams illustrate the general process flows for the major ethylbenzene synthesis technologies.

Figure 1: Simplified Flow Diagram of the Aluminum Chloride Process

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Proceedings of the Canadian Society for Civil Engineering Annual Conference 2024, Volume 5 | springerprofessional.de [springerprofessional.de]

- 7. US5785944A - Preparation of Y zeolite - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0800497B1 - Process for preparing ethylbenzene using liquid phase alkylation and vapor phase transalkylation - Google Patents [patents.google.com]

- 10. WO2007094937A1 - A process for manufacturing mcm-22 family molecular sieves - Google Patents [patents.google.com]

- 11. Frontiers | Synthesis of Ni-Modified ZSM-5 Zeolites and Their Catalytic Performance in n-Octane Hydroconversion [frontiersin.org]

- 12. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 15. A facile way to improve zeolite Y-based catalysts' properties and performance in the isobutane–butene alkylation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03762A [pubs.rsc.org]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. US9193643B2 - Process for preparing ethylbenzene - Google Patents [patents.google.com]

- 18. hrcak.srce.hr [hrcak.srce.hr]

Spectroscopic Analysis of Benzene-Ethylene π-Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis of the non-covalent interaction between benzene and ethylene. This interaction, primarily driven by a combination of dispersion forces and CH-π interactions, serves as a fundamental model for understanding π-stacking and other non-covalent interactions crucial in fields ranging from materials science to drug design. This document details the theoretical basis of the interaction, experimental protocols for its characterization, and quantitative data derived from various spectroscopic and computational methods.

The Nature of the Benzene-Ethylene Interaction

The interaction between benzene (C₆H₆) and ethylene (C₂H₄) is a classic example of a weak intermolecular force, specifically a van der Waals interaction with significant contributions from CH-π interactions. In this arrangement, the electron-rich π system of the benzene ring interacts with the C-H bonds of ethylene. Computational studies have shown that the most stable geometry is not a parallel-stacked arrangement but rather a T-shaped or tilted configuration where one or more of ethylene's hydrogen atoms point towards the face of the benzene ring.[1] This geometry maximizes the favorable interaction between the partially positive hydrogen atoms of ethylene and the electron-rich π-cloud of benzene.

The binding energy of the benzene-ethylene complex is relatively weak, on the order of a few kilojoules per mole, which is characteristic of non-covalent interactions. Understanding the precise nature and strength of this interaction is critical for predicting and controlling molecular recognition, self-assembly processes, and the binding of drug molecules to biological targets.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from both experimental and computational studies of the benzene-ethylene interaction.

| Parameter | Value | Method | Reference |

| Binding Energy (D₀) | 1.4 ± 0.2 kcal/mol | Two-color multiphoton ionization spectroscopy | [2] |

| Binding Energy (Dₑ) | 2.2 kcal/mol | CCSD(T) calculation | [2] |

| Interaction Energy | -2.86 kcal/mol | DFT calculation (T-shaped) | [2] |

Table 1: Experimentally and Computationally Determined Binding Energies of the Benzene-Ethylene Complex.

| Spectroscopic Technique | Analyte | Characteristic Signal | Observed Shift/Feature |

| Infrared (IR) Spectroscopy | Benzene C-H stretch | ~3080 cm⁻¹ | Red-shift upon complexation |

| Ethylene C-H stretch | ~3100-3000 cm⁻¹ | Perturbation and possible red-shift | |

| Raman Spectroscopy | Benzene ring breathing mode | ~992 cm⁻¹ | Shift and/or broadening |

| ¹H NMR Spectroscopy | Benzene protons | ~7.3 ppm | Upfield shift (shielding) |

| Ethylene protons | ~5.4 ppm | Downfield shift (deshielding) |

Table 2: Predicted Spectroscopic Shifts upon Benzene-Ethylene Complex Formation. (Note: Specific experimental shift values for the isolated benzene-ethylene complex are not widely reported; these are expected trends based on the nature of the interaction.)

Experimental Protocols

This section outlines detailed methodologies for key spectroscopic experiments used to characterize the benzene-ethylene interaction.

Infrared (IR) and Raman Spectroscopy

Objective: To probe the vibrational modes of benzene and ethylene and identify shifts or changes in intensity upon complex formation.

Methodology: Matrix Isolation Spectroscopy

-

Sample Preparation: A gaseous mixture of benzene, ethylene, and a noble gas (e.g., Argon or Neon) in a high-dilution ratio (typically 1:1:1000) is prepared in a mixing chamber.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-20 K) within a high-vacuum cryostat. This process traps the individual molecules and complexes in the inert solid matrix.

-

Spectral Acquisition:

-

FTIR Spectroscopy: An FTIR spectrometer is used to record the infrared spectrum of the matrix-isolated sample. The spectral range should cover the characteristic C-H stretching and bending modes of both benzene and ethylene.

-

Raman Spectroscopy: A Raman spectrometer, equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm), is used to acquire the Raman spectrum. Care must be taken to avoid fluorescence from the benzene molecule, which can be minimized by using a longer wavelength excitation laser.

-

-

Data Analysis: The spectra of the mixed matrix are compared to the spectra of pure benzene and pure ethylene isolated under identical conditions. Frequency shifts, changes in peak intensity, and the appearance of new vibrational bands are analyzed to identify the formation of the benzene-ethylene complex and to characterize the perturbation of the vibrational modes upon interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe changes in the chemical shifts of benzene and ethylene protons and carbons due to the anisotropic magnetic field of the aromatic ring.

Methodology: High-Resolution Solution NMR

-

Sample Preparation: A series of solutions are prepared in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a constant concentration of one component (e.g., benzene) and varying concentrations of the other (ethylene). Ethylene gas can be bubbled through the solution or a known amount can be dissolved under pressure. A reference standard such as tetramethylsilane (TMS) is added.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are recorded for each sample on a high-field NMR spectrometer. It is crucial to maintain a constant temperature to minimize temperature-dependent chemical shift variations.

-

Data Analysis: The chemical shifts of the benzene and ethylene protons and carbons are measured for each concentration. The interaction between benzene and ethylene will cause a change in the local magnetic environment, leading to shifts in the resonance frequencies. The protons of ethylene are expected to experience a downfield shift due to their proximity to the deshielding region of the benzene ring current, while the benzene protons may experience a slight upfield shift. Plotting the change in chemical shift as a function of concentration can be used to determine the association constant (Kₐ) of the complex.

Mass Spectrometry

Objective: To identify the benzene-ethylene complex and study its fragmentation pattern.

Methodology: Supersonic Jet Expansion with Time-of-Flight (TOF) Mass Spectrometry

-

Complex Formation: A mixture of benzene and ethylene vapor is seeded in a carrier gas (e.g., Argon) and expanded through a pulsed nozzle into a high-vacuum chamber. The rapid cooling during the expansion promotes the formation of weakly bound van der Waals complexes.

-

Ionization: The molecular beam is intersected by a pulsed laser beam. Resonance-Enhanced Multiphoton Ionization (REMPI) is often used, where a tunable laser is first used to excite one of the components of the complex to a specific electronic state, followed by a second photon to ionize it. This technique provides selectivity and reduces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum will show peaks corresponding to the monomer ions of benzene and ethylene, as well as a peak corresponding to the benzene-ethylene complex. The fragmentation pattern of the complex upon ionization can provide information about the strength and nature of the interaction.

Visualizations

Benzene-Ethylene Interaction Model

References

An In-depth Technical Guide on the Theoretical Calculations of the Benzene-Ethylene Van der Waals Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the benzene-ethylene van der Waals complex. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in understanding and applying computational techniques to investigate non-covalent interactions.

Introduction

The benzene-ethylene complex is a prototypical system for studying π-π interactions, which are crucial in a wide range of chemical and biological processes, including molecular recognition, protein folding, and drug-receptor binding. Understanding the subtle interplay of forces that govern the stability and geometry of this complex is essential for the development of accurate molecular models and for the rational design of new therapeutic agents. Theoretical calculations provide a powerful tool to probe the nature of these weak interactions at a level of detail that is often inaccessible to experimental methods.

This guide will delve into the core theoretical approaches used to characterize the benzene-ethylene van der Waals complex, including high-level ab initio methods and density functional theory. We will present a summary of key quantitative data from the literature in structured tables, provide an overview of the computational workflows, and detail the principles of energy decomposition analysis.

Theoretical Methodologies

The accurate description of the benzene-ethylene complex, which is bound by weak van der Waals forces, presents a significant challenge for theoretical methods. The interaction energy is a delicate balance between attractive dispersion forces and repulsive exchange interactions.

High-Level Ab Initio Methods

For a reliable description of such weakly bound systems, high-level ab initio methods are often the benchmark. These methods, while computationally expensive, provide a high degree of accuracy.

-

Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)] : This method is widely regarded as the "gold standard" for calculating the interaction energies of van der Waals complexes.[1][2] It provides a robust treatment of electron correlation, which is essential for accurately capturing dispersion interactions.[1]

-

Second-Order Møller-Plesset Perturbation Theory (MP2) : MP2 is a more computationally feasible method that often provides a good description of dispersion-bound systems. However, it can sometimes overestimate the strength of π-π stacking interactions.[3]

Density Functional Theory (DFT)

Standard DFT functionals often fail to describe the long-range electron correlation that gives rise to dispersion forces. To address this, empirical dispersion corrections have been developed and are now widely used.

-

DFT with Dispersion Corrections (DFT-D) : Methods like DFT-D3 add a damped C6/R^6 term to the DFT energy to account for van der Waals interactions. These methods offer a good balance between accuracy and computational cost for larger systems.

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a powerful tool for not only calculating the total interaction energy but also for decomposing it into physically meaningful components: electrostatics, exchange, induction, and dispersion.[4] This decomposition provides valuable insights into the nature of the intermolecular forces at play.[4]

Data Presentation

The following tables summarize the calculated binding energies and key geometric parameters for the benzene-ethylene complex from various theoretical studies. The primary configuration considered is a parallel-displaced geometry, where the ethylene molecule is situated above the benzene ring, shifted from the center.

Table 1: Calculated Binding Energies (kcal/mol) for the Benzene-Ethylene Complex

| Method | Basis Set | Binding Energy (kcal/mol) | Reference |

| HF | aug(d)-6-311G | Repulsive | [5] |

| MP2 | aug(d)-6-311G | -1.48 | [5] |

| CCSD(T) | aug(d)-6-311G* | -1.46 | [5] |

Table 2: Calculated Geometric Parameters for the Benzene-Ethylene Complex

| Method | Basis Set | Interplanar Distance (Å) | Lateral Displacement (Å) | Reference |

| MP2 | 6-31G* | Not Specified | Not Specified | [6] |

Experimental Protocols

Experimental studies of weakly bound van der Waals complexes like benzene-ethylene are typically performed in the gas phase under isolated conditions to minimize intermolecular interactions.

Supersonic Jet Spectroscopy

A common experimental technique involves the use of a pulsed supersonic jet expansion.

Methodology:

-

Sample Preparation: A gaseous mixture of benzene and ethylene, typically seeded in a noble gas carrier like helium or argon, is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a small nozzle into a high-vacuum chamber. This rapid expansion cools the molecules to very low rotational and vibrational temperatures, leading to the formation of van der Waals complexes.

-

Spectroscopic Probing: The cooled molecules and complexes in the jet are then interrogated using various spectroscopic techniques, such as laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) spectroscopy.

-

Detection: The resulting fluorescence or ions are detected, providing information about the electronic and vibrational energy levels of the complex. From the analysis of the rotational structure in the spectra, information about the geometry of the complex can be derived.

Microwave Rotational Spectroscopy

Microwave spectroscopy is a high-resolution technique that can provide very precise structural information for van der Waals complexes.[7][8]

Methodology:

-

Complex Formation: Similar to supersonic jet spectroscopy, the benzene-ethylene complexes are formed in a supersonic expansion.

-

Microwave Irradiation: The jet is passed through a microwave cavity where it is irradiated with microwave radiation.

-

Detection of Rotational Transitions: When the microwave frequency matches a rotational transition of the complex, absorption occurs. This is typically detected using a Fourier-transform microwave spectrometer.

-

Structural Determination: By measuring the rotational constants for different isotopic species of the complex, a detailed three-dimensional structure can be determined.

Mandatory Visualizations

Computational Workflow for van der Waals Complexes

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Estimates of the ab initio limit for pi-pi interactions: the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Lewis Acid-Catalyzed Alkylation of Benzene with Ethylene

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanistic pathways, and practical considerations of the Lewis acid-catalyzed alkylation of benzene with ethylene, a cornerstone of industrial organic synthesis for the production of ethylbenzene.

Core Concepts and Significance

The alkylation of benzene with ethylene is a classic example of a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for forming carbon-carbon bonds.[1][2] This specific reaction is of immense industrial importance as it is the primary route for synthesizing ethylbenzene, a precursor to styrene, which is used to manufacture polymers like polystyrene.[2][3] The reaction involves the substitution of a hydrogen atom on the benzene ring with an ethyl group, facilitated by a Lewis acid catalyst.[4][5]

Commonly employed Lewis acid catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and various zeolites.[1][6][7] In industrial settings, the reaction can be carried out in either the liquid or vapor phase.[7][8] Modern processes often utilize zeolite catalysts to mitigate some of the drawbacks associated with traditional Lewis acids like AlCl₃.[7][8]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The alkylation of benzene with ethylene proceeds through a three-step electrophilic aromatic substitution mechanism.[9] The Lewis acid catalyst plays a crucial role in generating a potent electrophile, which is necessary to overcome the aromatic stability of the benzene ring.[10][11]

Step 1: Generation of the Electrophile The Lewis acid, typically in conjunction with a co-catalyst or promoter like hydrogen chloride (HCl), activates the ethylene molecule.[4][12] The ethylene reacts with the HCl, and the resulting chloride ion is abstracted by the Lewis acid (e.g., AlCl₃), generating an ethyl carbocation (CH₃CH₂⁺) electrophile and a complex anion ([AlCl₄]⁻).[4][12]

Step 2: Formation of the Sigma Complex (Arenium Ion) The electron-rich π system of the benzene ring acts as a nucleophile, attacking the ethyl carbocation.[9][13] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] In this complex, one carbon atom of the ring becomes sp³-hybridized.[9]

Step 3: Deprotonation and Catalyst Regeneration To restore the highly stable aromatic system, a weak base, the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[9][13] The electrons from the carbon-hydrogen bond move back into the ring, reforming the aromatic π system and yielding the final product, ethylbenzene. This step also regenerates the Lewis acid catalyst (AlCl₃) and the co-catalyst (HCl).[6][12]

Mechanistic Pathway Diagram

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzene - Wikipedia [en.wikipedia.org]

- 3. thehindu.com [thehindu.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. nta.ac.in [nta.ac.in]

- 6. youtube.com [youtube.com]

- 7. diquima.upm.es [diquima.upm.es]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. Role of Lewis acid, $AlCl_3$ in electrophilic aromatic substitution is:A.To produce electrophileB.Increase rate of reactionC.To produce nucleophileD.Electron acceptor [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

Pioneering Pathways: An In-depth Technical Guide to the Early Research on Electrophilic Aromatic Substitution of Benzene

A comprehensive review of the foundational 19th-century experiments that first defined the principles of electrophilic aromatic substitution on the benzene ring, detailing the original experimental protocols, quantitative data, and the logical frameworks that paved the way for modern organic synthesis.

Introduction

The concept of electrophilic aromatic substitution (EAS) is a cornerstone of modern organic chemistry, providing a powerful toolkit for the functionalization of aromatic rings. The journey to understanding this fundamental reaction class began in the 19th century, a period of intense investigation into the structure and reactivity of the then-enigmatic benzene molecule. This technical guide delves into the seminal early research that laid the groundwork for our current understanding of EAS, focusing on the key reactions of nitration, halogenation, sulfonation, and the revolutionary Friedel-Crafts reactions. By examining the original experimental methodologies and the quantitative data painstakingly collected by pioneering chemists, we gain a deeper appreciation for the intellectual and technical leaps that shaped this critical field of study.

The Dawn of Aromatic Substitution: Early Key Discoveries

The mid-19th century was a period of significant progress in understanding the unique nature of benzene. Following August Kekulé's proposal of a cyclic structure for benzene in 1865, the focus shifted to how this remarkably stable molecule could be chemically modified. Early experiments, often serendipitous, revealed that benzene and its derivatives did not undergo the typical addition reactions of unsaturated hydrocarbons. Instead, they favored substitution reactions where a hydrogen atom on the aromatic ring was replaced by an incoming chemical entity.

Nitration of Benzene: The First Foray

The first documented electrophilic aromatic substitution on benzene was its nitration, a discovery credited to Eilhard Mitscherlich in 1834.[1][2] His work predated the widespread use of mixed acids, a technique later patented by Charles Mansfield, which became the standard method for nitration.[2]

Experimental Protocol: Mitscherlich's Nitration (1834)

Based on historical accounts, Mitscherlich's original procedure for the synthesis of nitrobenzene can be summarized as follows:

Objective: To introduce a nitro group onto the benzene ring.

Reagents:

-

Benzene

-

Fuming nitric acid

Procedure:

-

The reaction mixture was likely gently heated to promote the reaction.

-

Upon completion, the mixture was worked up to isolate the product, "nitrobenzid," which we now know as nitrobenzene.

Later advancements, particularly the use of a mixture of concentrated nitric acid and sulfuric acid, significantly improved the efficiency and safety of the nitration process. The sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.

Halogenation: Introducing Halogens to the Aromatic Ring

The substitution of hydrogen with a halogen on the benzene ring was another early and crucial discovery. It was observed that benzene reacted with halogens like chlorine and bromine, but not in the manner of simple alkenes. The key to successful halogenation was the use of a catalyst, a concept that was still developing in the 19th century.

Experimental Protocol: Early Benzene Halogenation

Early procedures for the halogenation of benzene involved the direct reaction of the aromatic compound with the halogen in the presence of a Lewis acid catalyst, such as iron filings or the corresponding iron(III) halide.

Objective: To substitute a hydrogen atom on the benzene ring with a halogen (e.g., bromine or chlorine).

Reagents:

-

Benzene

-

Bromine (Br₂) or Chlorine (Cl₂)

-

Iron filings (Fe) or Iron(III) bromide (FeBr₃) / Iron(III) chloride (FeCl₃) as a catalyst.

Procedure:

-

Benzene was mixed with the halogen (bromine or chlorine).

-

A small amount of the catalyst (e.g., iron filings) was added to the mixture. The iron reacts with the halogen to form the iron(III) halide in situ.

-

The reaction proceeded, often at room temperature, with the evolution of hydrogen halide gas (HBr or HCl).

-

The reaction mixture was then washed with a basic solution to remove any remaining acid and unreacted halogen, followed by distillation to purify the halobenzene product.

Sulfonation: The Introduction of the Sulfonic Acid Group

The sulfonation of benzene, the introduction of a sulfonic acid (-SO₃H) group, was another key early electrophilic aromatic substitution reaction. This reaction was typically carried out using concentrated or fuming sulfuric acid.

Experimental Protocol: Early Benzene Sulfonation

Objective: To introduce a sulfonic acid group onto the benzene ring.

Reagents:

-

Benzene

-

Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.

Procedure:

-

Benzene was treated with fuming sulfuric acid.

-

The mixture was heated, often for several hours, to drive the reaction to completion.

-

The reaction mixture was then carefully poured into water. Benzenesulfonic acid, being water-soluble, would dissolve.

-

The product could be isolated by salting out or by conversion to a stable salt.

The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the self-ionization of concentrated sulfuric acid.

The Friedel-Crafts Reactions: A Revolution in Synthesis

In 1877, Charles Friedel and James Mason Crafts published their groundbreaking discovery of a new general method for the synthesis of hydrocarbons and ketones.[3][4][5] These reactions, now known as the Friedel-Crafts Alkylation and Acylation, revolutionized organic synthesis by providing a direct method for forming carbon-carbon bonds on an aromatic ring.

Experimental Protocol: Friedel-Crafts Alkylation (1877)

The original experiments by Friedel and Crafts demonstrated the reaction of an alkyl halide with an aromatic hydrocarbon in the presence of aluminum chloride.

Objective: To attach an alkyl group to the benzene ring.

Reagents:

-

Benzene

-

An alkyl halide (e.g., methyl chloride, ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

Procedure:

-

Anhydrous aluminum chloride was added to the benzene.

-

The alkyl halide was then passed into or added to the mixture.

-

A vigorous reaction ensued with the evolution of hydrogen chloride gas.

-

After the reaction subsided, the mixture was treated with water to decompose the aluminum chloride complex.

-

The organic layer containing the alkylated benzene was then separated, washed, and purified by distillation.

Experimental Protocol: Friedel-Crafts Acylation (1877)

Friedel and Crafts also demonstrated that acyl chlorides react with benzene in a similar manner to produce ketones.

Objective: To attach an acyl group to the benzene ring.

Reagents:

-

Benzene

-

An acyl chloride (e.g., acetyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

Procedure:

-

Anhydrous aluminum chloride was added to the benzene.

-

The acyl chloride was then added to the mixture.

-

A reaction occurred with the evolution of hydrogen chloride.

-

The reaction mixture was then treated with water to hydrolyze the ketone-AlCl₃ complex.

-

The resulting aromatic ketone was isolated from the organic layer.

Quantitative Analysis and the Influence of Substituents

As the 19th century progressed, the focus of research shifted from simple substitution on benzene to understanding the influence of existing substituents on the course of further substitution. The pioneering work of chemists like Henry Edward Armstrong and Arnold Frederick Holleman was instrumental in establishing the concepts of directing effects and the relative reactivity of substituted benzenes.

Armstrong's Postulates on Directive Influences (1887)

In his 1887 paper, "An explanation of the laws which govern substitution in the case of benzenoid compounds," Armstrong proposed a theory to explain the observed ortho/para and meta directing effects of substituents.[6][7] While not framed in the electronic terms we use today, his work laid the conceptual groundwork for understanding these phenomena.

Holleman's Systematic Studies

Arnold Frederick Holleman conducted extensive and systematic experimental studies on the electrophilic substitution of a wide range of monosubstituted benzenes. His book, "Die direkte Einführung von Substituenten in den Benzolkern" (The Direct Introduction of Substituents into the Benzene Nucleus), published in 1910, is a landmark compilation of quantitative data on isomer distribution.[8][9][10] Holleman's meticulous work provided the empirical basis for the rules of aromatic substitution that are still taught today.

Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes (Data from early 20th-century studies, reflective of Holleman's work)

| Substituent (-X) | % Ortho | % Meta | % Para |

| -CH₃ | 58 | 5 | 37 |

| -Cl | 30 | 1 | 69 |

| -Br | 38 | 1 | 61 |

| -OH | 10-20 | ~0 | 80-90 |

| -NO₂ | 6 | 93 | 1 |

| -COOH | 22 | 76 | 2 |

Note: The exact percentages varied depending on the specific reaction conditions, but the general trends were consistently observed.

Table 2: Relative Rates of Nitration for Monosubstituted Benzenes (Compared to Benzene = 1)

| Substituent (-X) | Relative Rate of Nitration |

| -OH | ~1000 |

| -CH₃ | ~25 |

| -H | 1 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -NO₂ | 6 x 10⁻⁸ |

Note: These relative rates highlight the powerful activating and deactivating effects of different substituents.

Signaling Pathways and Experimental Workflows

The logical progression of these early discoveries can be visualized as a series of interconnected concepts and experimental validations.

Caption: Logical workflow of early research in electrophilic aromatic substitution.

Caption: Generalized mechanism of electrophilic aromatic substitution.

Conclusion

The early research on the electrophilic aromatic substitution of benzene, conducted by a handful of visionary chemists, transformed our understanding of chemical reactivity. From Mitscherlich's initial synthesis of nitrobenzene to the powerful C-C bond-forming reactions of Friedel and Crafts, and the systematic quantitative studies of Armstrong and Holleman, these foundational experiments provided the bedrock upon which modern synthetic organic chemistry is built. The detailed experimental protocols and quantitative data from this era, though lacking the precision of modern techniques, stand as a testament to the ingenuity and perseverance of these early pioneers. Their work not only unraveled the mysteries of benzene's reactivity but also established a logical framework for predicting and controlling chemical reactions that continues to guide researchers and drug development professionals today.

References

- 1. Nitration | Orgoreview [orgoreview.com]

- 2. rushim.ru [rushim.ru]

- 3. sudoc.abes.fr [sudoc.abes.fr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. XXVIII.—An explanation of the laws which govern substitution in the case of benzenoid compounds - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. upload.wikimedia.org [upload.wikimedia.org]

- 8. Die direkte Einführung von Substituenten in den Benzolkern: ein Beitrag zur ... - Arnold Frederik Holleman - Google Books [books.google.com]

- 9. Die direkte Einführung von Substituenten in den Benzolkern (gebundenes Buch) | Bücher Max - Neusäß [buecher-max.de]

- 10. Die direkte Einführung von Substituenten in den Benzolkern: Ein Beitrag Zur Lösung Des Substitutionsproblems in Aromatischen Verbindungen. Kritische ... Und Experimentelle Untersuchungen - Holleman, A. F.: 9783112375051 - ZVAB [zvab.com]

A Quantum Chemical Perspective on the Ethylation of Benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction pathway for benzene ethylation, a cornerstone reaction in the petrochemical industry for the production of ethylbenzene, a precursor to styrene. The content herein is built upon a foundation of quantum chemical studies, offering a molecular-level understanding of the reaction mechanism, energetics, and the role of catalysis.

Introduction: The Significance of Benzene Ethylation